molecular formula C14H18O8 B13435973 Phyllanthurinolactone

Phyllanthurinolactone

Cat. No.: B13435973
M. Wt: 314.29 g/mol
InChI Key: NTDAFPROCLCPBL-ALLBUJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phyllanthurinolactone involves several steps. One of the key synthetic routes includes the formation of the benzofuranone core, followed by glycosylation to attach the glucopyranoside moiety . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring purity, and maintaining the bioactivity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phyllanthurinolactone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuranone core.

    Reduction: This can affect the lactone ring, potentially opening it to form different derivatives.

    Substitution: This reaction can occur on the glucopyranoside moiety, leading to different glycoside derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield open-ring structures.

Scientific Research Applications

Phyllanthurinolactone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phyllanthurinolactone involves its interaction with specific molecular targets in the body. It is known to modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Phyllanthurinolactone is unique compared to other similar compounds due to its specific structure and bioactivity. Similar compounds include:

This compound stands out due to its specific role in the nyctinastic movement of plants and its diverse pharmacological activities.

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

(6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one

InChI

InChI=1S/C14H18O8/c15-5-9-11(17)12(18)13(19)14(22-9)20-7-2-1-6-3-10(16)21-8(6)4-7/h1-3,7-9,11-15,17-19H,4-5H2/t7-,8-,9-,11-,12+,13-,14-/m1/s1

InChI Key

NTDAFPROCLCPBL-ALLBUJQBSA-N

Isomeric SMILES

C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1C(C=CC2=CC(=O)OC21)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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